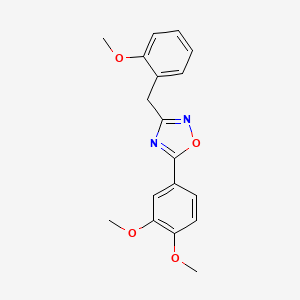![molecular formula C16H16N2O2 B5888426 N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5888426.png)
N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide, also known as DBOC, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a photolabile protecting group that can be used in the synthesis of peptides, nucleotides, and other biomolecules. In
Mechanism of Action
The mechanism of action of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the photochemical cleavage of the protecting group. Upon exposure to light, the benzophenone moiety of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide undergoes a triplet-state energy transfer to the carbonyl group of the protected functional group, causing it to cleave and release the protected group.
Biochemical and Physiological Effects:
N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide has no known biochemical or physiological effects as it is primarily used as a protecting group in chemical synthesis.
Advantages and Limitations for Lab Experiments
The use of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide as a protecting group in chemical synthesis offers several advantages. It is a highly efficient protecting group that can be easily removed upon exposure to light, allowing for further chemical reactions to occur. Additionally, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide is compatible with a wide range of chemical reactions, making it a versatile protecting group.
However, there are also limitations to the use of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide. It requires the use of UV light for cleavage, which can be problematic for some applications. Additionally, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide can be difficult to remove completely, which can lead to unwanted side reactions.
Future Directions
In the future, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide may find further application in the synthesis of peptides, nucleotides, and other biomolecules. Researchers may also explore new methods for removing N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide, as well as developing new photolabile protecting groups with improved properties. Additionally, the use of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide in biological systems may be explored, as it has the potential to be used as a tool for studying biological processes.
Synthesis Methods
The synthesis of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 2,5-dimethylbenzoic anhydride with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydroxylamine hydrochloride to form the final compound, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide.
Scientific Research Applications
N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide has found widespread use in scientific research as a photolabile protecting group. It can be used in the synthesis of peptides, nucleotides, and other biomolecules to protect functional groups from unwanted reactions. Upon exposure to light, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide undergoes a photochemical reaction that releases the protected group, allowing for further chemical reactions to occur.
properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-9-12(2)14(10-11)16(19)20-18-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPQOXTUNCXSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)
![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)
![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)


![1-ethyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B5888402.png)

![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5888431.png)
